molecular formula C16H16 B092222 Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro- CAS No. 1082-12-8

Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro-

Cat. No. B092222
CAS RN: 1082-12-8
M. Wt: 208.3 g/mol
InChI Key: CZYWAPBZHJZHJD-UHFFFAOYSA-N
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Description

Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro- is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a polycyclic aromatic hydrocarbon and is commonly referred to as DCT.

Mechanism Of Action

The mechanism of action of DCT is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation.

Biochemical And Physiological Effects

DCT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the replication of viruses such as HIV and hepatitis B. In addition, it has been shown to reduce inflammation and oxidative stress in the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of using DCT in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, one of the limitations of using DCT is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on DCT. One of the areas of interest is the development of DCT analogs with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of DCT in combination with other anticancer agents to enhance its therapeutic effects. Furthermore, the potential use of DCT in the treatment of neurodegenerative diseases is an area that requires further investigation.

Synthesis Methods

DCT can be synthesized using various methods, including the Diels-Alder reaction, Friedel-Crafts reaction, and Suzuki coupling. The Diels-Alder reaction is the most commonly used method for synthesizing DCT. It involves the reaction between cyclooctadiene and benzyne in the presence of a catalyst such as palladium or platinum.

Scientific Research Applications

DCT has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. It has also been shown to have neuroprotective effects and is being studied for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

1082-12-8

Product Name

Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro-

Molecular Formula

C16H16

Molecular Weight

208.3 g/mol

IUPAC Name

tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene

InChI

InChI=1S/C16H16/c1-2-8-14-10-4-6-12-16(14)15-11-5-3-9-13(15)7-1/h3-6,9-12H,1-2,7-8H2

InChI Key

CZYWAPBZHJZHJD-UHFFFAOYSA-N

SMILES

C1CCC2=CC=CC=C2C3=CC=CC=C3C1

Canonical SMILES

C1CCC2=CC=CC=C2C3=CC=CC=C3C1

Origin of Product

United States

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